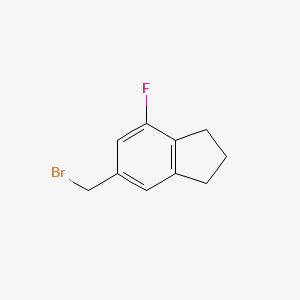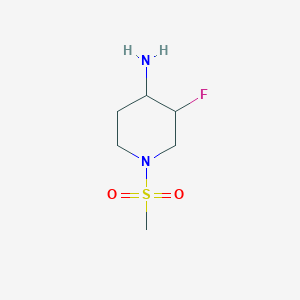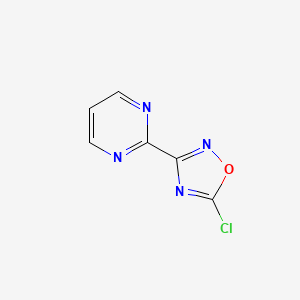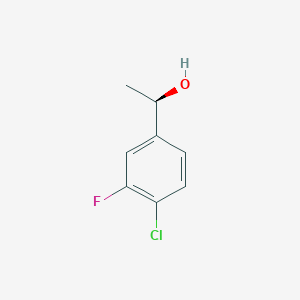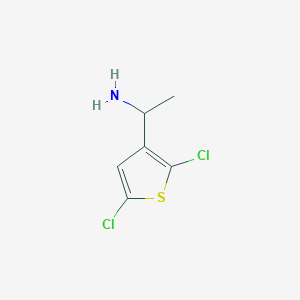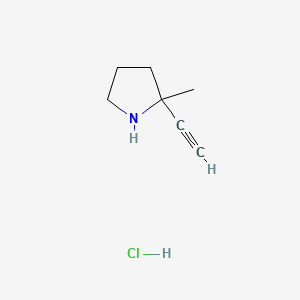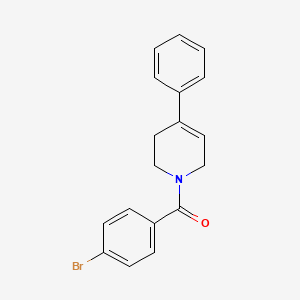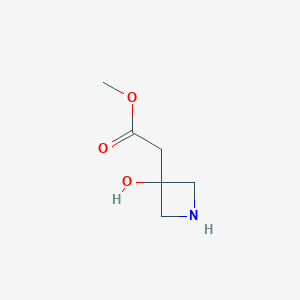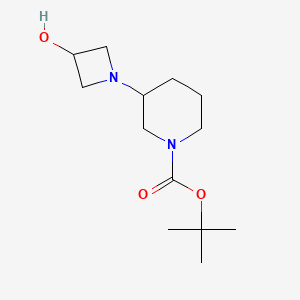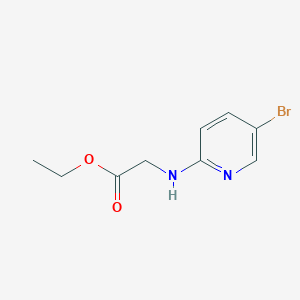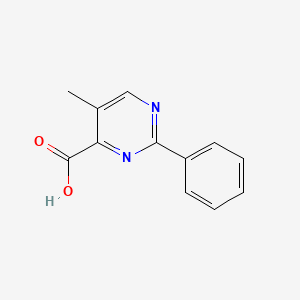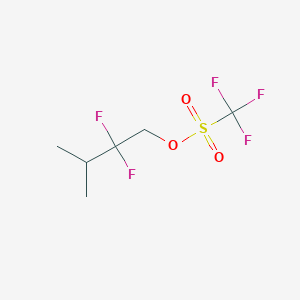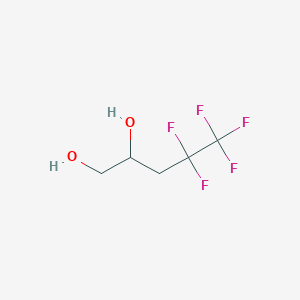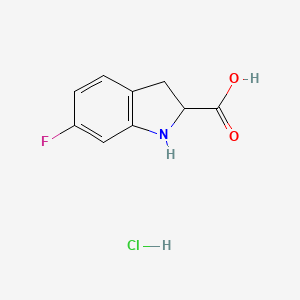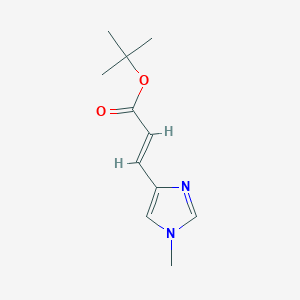
tert-butyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate is an organic compound that features a tert-butyl ester group and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate typically involves the esterification of the corresponding acid with tert-butyl alcohol. This can be achieved using various catalysts and reaction conditions, such as acid or base catalysis.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The choice of solvents, catalysts, and purification methods would be tailored to ensure high purity and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the alkene moiety.
Reduction: Reduction reactions could target the alkene group, converting it to an alkane.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Products may include oxidized derivatives of the imidazole ring.
Reduction: The major product would be the corresponding alkane.
Substitution: Substituted esters or amides, depending on the nucleophile used.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules with biological activity.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinal chemistry applications might explore the compound’s potential as a drug candidate, particularly for diseases where imidazole derivatives have shown efficacy.
Industry
In the industrial sector, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism by which tert-butyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate exerts its effects would depend on its specific biological target. Typically, imidazole derivatives interact with enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
Tert-butyl (2E)-3-(1H-imidazol-4-yl)prop-2-enoate: Lacks the methyl group on the imidazole ring.
Ethyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate: Has an ethyl ester group instead of a tert-butyl group.
Uniqueness
The presence of the tert-butyl ester group and the methyl substitution on the imidazole ring may confer unique steric and electronic properties, potentially affecting the compound’s reactivity and biological activity.
特性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
tert-butyl (E)-3-(1-methylimidazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)6-5-9-7-13(4)8-12-9/h5-8H,1-4H3/b6-5+ |
InChIキー |
GLWIZNUQZIEYFL-AATRIKPKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)/C=C/C1=CN(C=N1)C |
正規SMILES |
CC(C)(C)OC(=O)C=CC1=CN(C=N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


